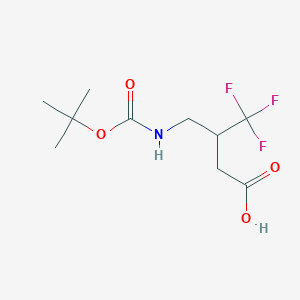
Methyl 3-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate” is a complex organic compound that contains a thiophene nucleus . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the use of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This process, known as the Gewald reaction, results in the formation of aminothiophene derivatives . Another common method for synthesizing thiophene derivatives is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of “this compound” would be a more complex version of this basic thiophene structure, with additional functional groups attached to the thiophene ring.Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, they can be used as starting materials in reactions with substituted methanethiols for the construction of a broad range of substituted 3-hydroxythiophenes . The specific reactions that “this compound” can undergo would depend on the specific functional groups present in the molecule.Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “this compound” would be influenced by its specific structure and the functional groups it contains.Scientific Research Applications
Synthesis and Structural Analysis
A significant portion of the research focuses on the synthesis and structural elucidation of thiophene-based compounds, which are analogs or derivatives with relevance to the compound . For instance, studies have developed methods for synthesizing thiophene derivatives, highlighting their potential as intermediates in pharmaceuticals and materials science. One study demonstrated a highly efficient one-pot, three-component synthesis of 1,5-benzodiazepine derivatives using thiophene aldehydes, showcasing the utility of thiophene-based compounds in synthesizing complex molecules (Li & Wang, 2014).
Medicinal Chemistry Applications
In medicinal chemistry, thiophene sulfones, including structures similar to Methyl 3-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate, have been synthesized for their potential use in drug discovery. These compounds have been explored for various biological activities, with some studies focusing on their antimicrobial properties. For example, novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety were synthesized and evaluated for antimicrobial activity, indicating the versatility of thiophene sulfone derivatives in developing new therapeutic agents (Darwish et al., 2014).
Materials Science and Organic Synthesis
Thiophene-based compounds have also found applications in materials science and organic synthesis. For instance, the electrochemical synthesis of a water-soluble and self-doped polythiophene derivative demonstrates the potential of thiophene sulfones in creating conductive polymers, which are crucial for electronic and photonic devices (Turac et al., 2008). Another study highlighted the synthesis of sulfone-substituted thiophene chromophores for second-order nonlinear optics, underscoring the importance of thiophene derivatives in developing materials with novel optical properties (Chou et al., 1996).
Mechanism of Action
The mechanism of action of “Methyl 3-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate” would depend on its specific structure and the biological system in which it is used. Thiophene derivatives have been shown to have a wide range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Future Directions
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, “Methyl 3-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate” and similar compounds could be the subject of future research in this field.
properties
IUPAC Name |
methyl 3-[(7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S4/c1-20-15(17)14-13(5-9-23-14)24(18,19)16-6-4-12(22-10-7-16)11-3-2-8-21-11/h2-3,5,8-9,12H,4,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQNJNWWPSZDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(SCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


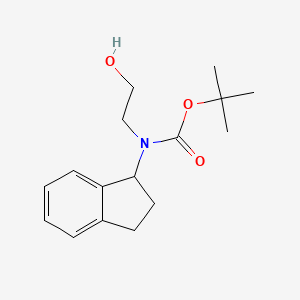
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2887537.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2887538.png)
![N-(3-chlorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2887539.png)
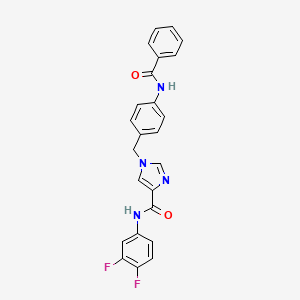
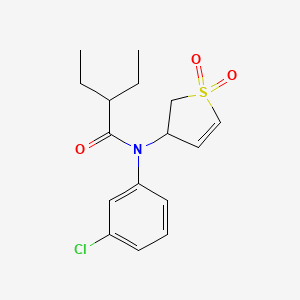
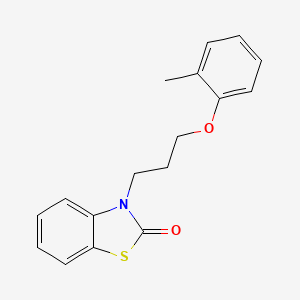

![4-fluoro-3-methyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2887548.png)
![3-(4-chloro-3-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2887551.png)
![3-[7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B2887552.png)
